molecular formula C24H20O5 B2557745 3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one CAS No. 297773-03-6

3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Cat. No.: B2557745
CAS No.: 297773-03-6
M. Wt: 388.419
InChI Key: MEAAZOFEQWGSBH-UHFFFAOYSA-N
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Description

3-(2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one (hereafter referred to as the target compound) is a synthetic isobenzofuranone derivative characterized by a biphenyl-oxoethyl substituent at the 3-position and methoxy groups at the 6- and 7-positions of the isobenzofuranone core. Its structure combines aromatic biphenyl motifs with electron-rich methoxy substituents, which influence its physicochemical properties and biological activity. The compound has been investigated for therapeutic applications, particularly in disorders involving NMDA receptor hyperactivation, as noted in preclinical studies .

Properties

IUPAC Name

6,7-dimethoxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-27-20-13-12-18-21(29-24(26)22(18)23(20)28-2)14-19(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13,21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAAZOFEQWGSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki coupling reaction, where a biphenyl boronic acid derivative is coupled with a halogenated isobenzofuran under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of water as a solvent and microwave irradiation, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl ring, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one were tested for their ability to induce apoptosis in human cancer cells .

Antibacterial Properties : Preliminary assessments have shown that certain derivatives possess antibacterial activity against both standard and clinical strains of bacteria. This suggests potential for development into antimicrobial agents .

In vitro studies have highlighted the compound's interaction with cellular pathways involved in cancer proliferation and bacterial resistance mechanisms. Notably, molecular docking studies suggest that it may bind effectively to specific targets within these pathways, enhancing its therapeutic potential .

Case Study 1: Anticancer Research

A study published in the International Journal of Molecular Sciences investigated the cytotoxic effects of a series of benzofuran derivatives on human cancer cell lines. The results demonstrated that compounds structurally related to this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Antibacterial Activity

Research conducted on various substituted benzofurans indicated promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in enhancing antimicrobial properties, suggesting that similar modifications could be applied to this compound for improved efficacy .

Mechanism of Action

The mechanism of action of 3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the ketone and dimethoxyisobenzofuran moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural and functional similarities with several biphenyl- and isobenzofuranone-based derivatives. Below is a detailed analysis of its analogs, supported by experimental data and research findings:

Structural Analogues with Modified Substituents

  • Compound III: 5'-((2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)amino)-2'-hydroxy-[1,1':3',1''-biphenyl]-3,3''-dicarboxylic acid Key Differences: Replaces the isobenzofuranone core with a biphenyl-dicarboxylic acid scaffold. Features a phenethylamino-oxoethyl side chain and additional hydroxyl/methoxy groups. Applications: Developed as a transcription factor modulator and antitumor agent .
  • Compound 1 (from ): 3-[2-(4-Methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one Key Differences: Substitutes the biphenyl group with a 4-methylphenyl moiety and lacks methoxy groups. Structural Insights: X-ray diffraction studies reveal distinct intermolecular interactions (e.g., C–H···O hydrogen bonds) compared to the target compound. The absence of methoxy groups reduces steric hindrance, leading to tighter crystal packing . Bioactivity: Not explicitly reported, but structural simplicity may limit therapeutic versatility.

Isobenzofuranone Derivatives with Bioactive Substituents

  • Compounds 3 and 4 (from ): 5,7-dimethoxyisobenzofuran-1(3H)-one and 4,6-dimethoxyisobenzofuran-1(3H)-one Key Differences: Lack the biphenyl-oxoethyl side chain but retain methoxy substituents on the isobenzofuranone ring. Bioactivity:
  • Antitumor Activity : IC50 values of 66.2 μM (Compound 3) and 65.7 μM (Compound 4) against HeLa cells.
  • Anti-inflammatory Activity: Inhibits NO release in RAW264.7 cells (IC50 = 17.2 μM for Compound 3; 67.9 μM for Compound 4) .

Biphenyl-Based Tyrosinase Inhibitors ()

  • 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl benzoates (2a–s): Key Differences: Replace the isobenzofuranone core with ester-linked benzoate/pyridinecarboxylate groups. Structural Insights: Single-crystal studies highlight the role of the biphenyl moiety in stabilizing crystal packing via π-π interactions. The target compound’s isobenzofuranone core may offer superior conformational rigidity .

Data Tables

Table 1: Structural and Bioactive Comparison of Key Compounds

Compound Core Structure Substituents Key Bioactivity Reference
Target Compound Isobenzofuranone 6,7-dimethoxy; biphenyl-oxoethyl NMDA receptor modulation [2]
Compound III Biphenyl-dicarboxylic acid Phenethylamino-oxoethyl; hydroxyl Antitumor, transcription factor [2]
Compound 1 () Isobenzofuranone 4-methylphenyl; no methoxy N/A (structural focus) [3]
Compound 3 () Isobenzofuranone 5,7-dimethoxy HeLa IC50 = 66.2 μM [4]
2a–s () Benzoate/pyridinecarboxylate Biphenyl-oxoethyl Tyrosinase inhibition [5]

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Acceptors
Target Compound ~400 (estimated) 3.8 5
Compound 3 () 208.21 1.2 4
2a () 332.35 4.5 4

Critical Analysis of Research Findings

  • Structural Flexibility vs. Bioactivity: The biphenyl-oxoethyl group in the target compound enhances lipophilicity (higher LogP vs. simpler isobenzofuranones), likely improving membrane permeability and target engagement .
  • Methoxy Substitutents : The 6,7-dimethoxy configuration in the target compound may confer electron-donating effects, stabilizing aromatic interactions critical for NMDA receptor binding .
  • Synthetic Accessibility: Analogs like Compound III require multi-step syntheses involving phenethylamino-oxoethyl conjugation, whereas the target compound is synthesized via straightforward condensation reactions .

Biological Activity

3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry. Its unique structure suggests potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C31H32N2O5
  • Molecular Weight : 512.59 g/mol
  • CAS Number : 831217-43-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Cell Cycle Regulation : This compound has been identified as a cell cycle inhibitor, suggesting its potential use in cancer therapy by preventing the proliferation of cancer cells .
  • Antioxidant Activity : Preliminary studies indicate that it possesses antioxidant properties, which may help in mitigating oxidative stress-related diseases .
  • Enzyme Inhibition : It has shown potential in inhibiting certain enzymes linked to inflammatory processes, which could lead to anti-inflammatory applications .

Biological Activity Data

Activity TypeObservationsReference
Cell Cycle InhibitionInduces G0/G1 phase arrest in cancer cells
Antioxidant ActivityReduces oxidative stress markers
Enzyme InhibitionInhibits COX and LOX enzymes

Case Study 1: Cancer Cell Line Study

In a study involving various cancer cell lines (e.g., MCF-7 and HeLa), treatment with the compound resulted in a significant decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptosis .

Case Study 2: Antioxidant Efficacy

A separate study assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The results demonstrated a dose-dependent scavenging effect on free radicals, suggesting its potential as a therapeutic agent against oxidative stress-related disorders .

Case Study 3: Anti-inflammatory Properties

Research focusing on inflammatory models showed that the compound effectively reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6) in vitro. This suggests its utility in treating inflammatory conditions such as arthritis .

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